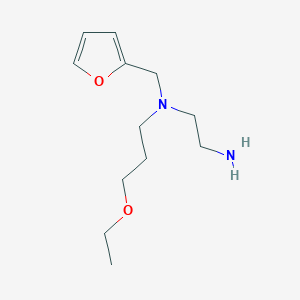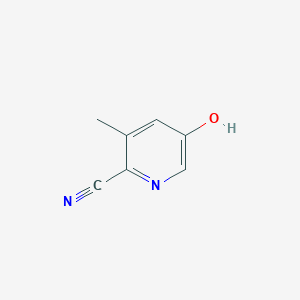
5-Hydroxy-3-methylpyridine-2-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- The synthesis of 5- and 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile, which is structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, has been achieved through dienamine intermediates (H. Kurihara & H. Mishima, 1977).
Chemical Analysis and Spectroscopy
- The structural and spectroscopic analysis of related pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been conducted using X-ray analysis, IR, NMR, and UV–vis absorption and fluorescence spectroscopy (Marijana Jukić et al., 2010).
Corrosion Inhibition
- Pyrrole-4-carbonitriles, including those structurally similar to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds are found to be effective in inhibiting corrosion by adsorbing on the metal surface, with their efficiency increasing at higher concentrations (C. Verma et al., 2015).
Cytotoxicity and Potential Anticancer Activity
- A series of methoxypyridine-3-carbonitrile derivatives, which are closely related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been synthesized and screened for in vitro cytotoxicity against various cancer cell lines. Some compounds showed promising antiproliferative effects (M. Al‐Refai et al., 2019).
Potential Inhibition of Xanthine Oxidoreductase
- Compounds structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, such as 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, have been identified as potent inhibitors of xanthine oxidoreductase. These compounds exhibited both competitive and mechanism-based inhibition, suggesting potential therapeutic applications (Koji Matsumoto et al., 2011).
Eigenschaften
IUPAC Name |
5-hydroxy-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZBTDFJLSQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652412 | |
| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228867-86-5 | |
| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)
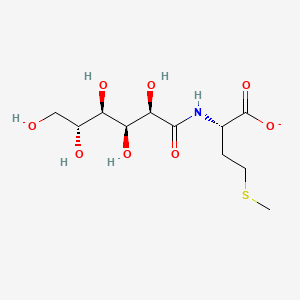



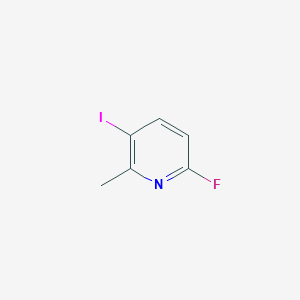
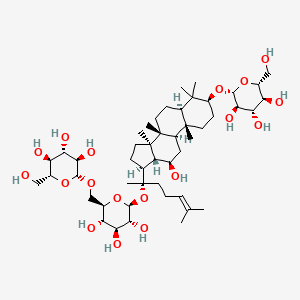
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
